2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoxaline is a complex heterocyclic compound that features a quinoxaline core fused with a pyrrolo[3,4-b]pyrrole ring system and a pyridin-2-yl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the formation of a pyrrolo[3,4-b]pyrrole intermediate, followed by its functionalization with a pyridin-2-yl group and subsequent cyclization to form the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoxaline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the quinoxaline or pyrrole rings.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2) is commonly used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and cellular pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring system and exhibit various biological activities, including antimicrobial and kinase inhibition.
Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities and structural versatility.
Uniqueness
2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinoxaline is unique due to its specific combination of a quinoxaline core with a pyrrolo[3,4-b]pyrrole ring and a pyridin-2-yl substituent. This unique structure imparts distinct biological activities and makes it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
2-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-2-6-16-15(5-1)21-11-19(22-16)24-10-8-14-12-23(13-17(14)24)18-7-3-4-9-20-18/h1-7,9,11,14,17H,8,10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDUQEAXPDXVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.